molecular formula C13H14N2O B2563864 N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 107756-67-2

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No. B2563864
CAS RN: 107756-67-2
M. Wt: 214.268
InChI Key: ZDZWHUBLDZGZGV-UHFFFAOYSA-N
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Description

“N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a chemical compound with the molecular formula C12H15NO . It is a member of tetralins . The compound is stored in a dry, room temperature environment .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI code for “N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is 1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5H2,1H3,(H,13,14) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a solid at room temperature . The compound has a molecular weight of 189.26 .

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H302-H315-H319-H332-H335. Precautionary measures include P261-P280-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary targets of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

The specific mode of action of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

The molecular and cellular effects of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .

properties

IUPAC Name

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(16)15-12-5-6-13-10(7-12)3-2-4-11(13)8-14/h5-7,11H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZWHUBLDZGZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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